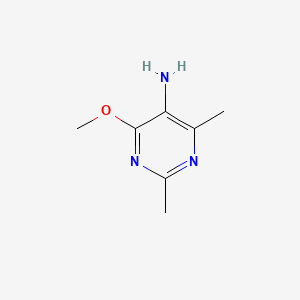

4-Methoxy-2,6-dimethylpyrimidin-5-amine

Description

Contextual Significance of Substituted Pyrimidines in Organic Synthesis and Chemical Biology

Substituted pyrimidines are a cornerstone of heterocyclic chemistry, possessing immense significance in both organic synthesis and chemical biology. The pyrimidine (B1678525) nucleus is a fundamental component of life, forming the structural basis for the nucleobases uracil, thymine, and cytosine in DNA and RNA. nih.gov This inherent biological relevance has driven extensive research into synthetic pyrimidine derivatives.

In organic synthesis, pyrimidines are versatile scaffolds. A multitude of synthetic strategies have been developed for their construction and functionalization, including multicomponent reactions and condensation reactions of moieties like amidines with three-carbon synthons. organic-chemistry.orgnih.gov This allows chemists to create vast libraries of substituted pyrimidines with diverse electronic and steric properties. These derivatives serve as crucial intermediates in the synthesis of complex natural products and functional materials. acs.org

In the realm of chemical biology and medicinal chemistry, the pyrimidine ring is a privileged scaffold. Its nitrogen atoms act as effective hydrogen bond acceptors and can participate in dipole-dipole interactions, enabling strong and specific binding to biological targets such as enzymes and receptors. ijpsjournal.com Consequently, substituted pyrimidines are integral components of numerous therapeutic agents with a wide range of activities. nih.govijpsjournal.comajrconline.org The structural versatility of the pyrimidine core allows for extensive chemical modification to fine-tune pharmacological profiles. ijpsjournal.com For example, 2-aminopyrimidine (B69317) derivatives have been explored for a variety of biological activities, and the 4-aminopyrazolopyrimidine scaffold is a key component in the design of kinase inhibitors. mdpi.comnih.gov

Overview of the Research Landscape Pertaining to 4-Methoxy-2,6-dimethylpyrimidin-5-amine and Related Amino-Methoxypyrimidine Architectures

Direct and extensive research focused solely on this compound is not widely documented in publicly available literature. However, it is recognized as a pyrimidine derivative with potential utility as a synthetic intermediate. evitachem.com The synthesis of such a compound can theoretically be achieved through various established methods in pyrimidine chemistry, such as the condensation of appropriate precursors or the functionalization of a pre-existing pyrimidine ring. evitachem.com

The research landscape is better understood by examining structurally related amino-methoxypyrimidine architectures. These compounds are frequently studied as key intermediates in the synthesis of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. For instance, 2-Amino-4,6-dimethoxypyrimidine is a crucial intermediate for a range of sulfonylurea herbicides. lookchem.comgoogle.com Its synthesis is well-established, often involving the cyclization of guanidine (B92328) with a malonic acid derivative, followed by methylation. google.com

Similarly, compounds like 2-Amino-4-methoxy-6-methylpyrimidine and 5-methoxypyrimidin-2-amine are commercially available and utilized in synthetic applications. sigmaaldrich.comnih.gov The research on these and other aminopyrimidine derivatives often focuses on their incorporation into larger molecules to probe biological activity. The 2-aminopyrimidine unit, for example, is a versatile building block used to create libraries of compounds for screening against various diseases. ijpsjournal.commdpi.comnih.gov These investigations have led to the development of molecules that can modulate biofilm formation or act as inhibitors for enzymes like β-glucuronidase. mdpi.comnih.gov The strategic placement of methoxy (B1213986) and amino groups on the pyrimidine ring influences the molecule's electronic properties, solubility, and hydrogen bonding capacity, which are critical factors for its interaction with biological targets.

Table 1: Physicochemical Properties of this compound This data is based on computational models and available information for the compound.

| Property | Value |

| Molecular Formula | C₇H₁₁N₃O |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 100859-75-4 |

Source: evitachem.com

Table 2: Comparison of Related Amino-Methoxypyrimidine Compounds This table presents data for structurally similar compounds to provide context for the research landscape.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Amino-4,6-dimethoxypyrimidine | C₆H₉N₃O₂ | 155.15 | 94-96 |

| 2-Amino-4-methoxy-6-methylpyrimidine | C₆H₉N₃O | 139.16 | 156-158 |

| 2-Amino-5-methoxypyrimidine | C₅H₇N₃O | 125.13 | Not Available |

Sources: lookchem.comsigmaaldrich.comnih.gov

Structure

3D Structure

Properties

CAS No. |

100859-75-4 |

|---|---|

Molecular Formula |

C7H11N3O |

Molecular Weight |

153.185 |

IUPAC Name |

4-methoxy-2,6-dimethylpyrimidin-5-amine |

InChI |

InChI=1S/C7H11N3O/c1-4-6(8)7(11-3)10-5(2)9-4/h8H2,1-3H3 |

InChI Key |

NSMCCOATULLNHG-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NC(=N1)C)OC)N |

Synonyms |

Pyrimidine, 5-amino-4-methoxy-2,6-dimethyl- (6CI) |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Functional Group Transformations of 4 Methoxy 2,6 Dimethylpyrimidin 5 Amine

Nucleophilic Aromatic Substitution on the Pyrimidine (B1678525) Ring System

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The positions on the ring are not equally reactive, and the existing substituents, namely the methoxy (B1213986), methyl, and amino groups, play a crucial role in directing and influencing the outcome of these transformations.

Mechanistic Studies of Amine Introduction and Displacement at Pyrimidine Positions

While specific mechanistic studies on the introduction of the amine group at the C5 position of 4-methoxy-2,6-dimethylpyrimidine (B82843) are not extensively detailed in the available literature, the general principles of amination on pyrimidine rings provide a foundational understanding. The synthesis of related 5-aminopyrimidines often involves the reduction of a nitro or nitroso group at the C5 position, which is a common strategy to introduce an amine functionality onto an activated pyrimidine ring.

Displacement of the amine group in 4-Methoxy-2,6-dimethylpyrimidin-5-amine via nucleophilic substitution is generally not a favored process under standard conditions. The amino group is a poor leaving group, and its displacement would require harsh reaction conditions or prior conversion to a better leaving group, such as a diazonium salt.

Redox Chemistry of the Pyrimidine Moiety and its Substituents

The redox behavior of pyrimidines is critical to their biological activity and their application in materials science. The substituents on the ring significantly modulate the redox potentials and the pathways of oxidation and reduction.

Oxidative Pathways for this compound and Analogs

Specific oxidative pathways for this compound have not been extensively documented. However, studies on analogous methoxy- and methyl-substituted pyrimidines indicate that oxidation can occur at several sites. The primary amine at the C5 position is a potential site for oxidation, which could lead to the formation of nitroso or nitro derivatives under controlled oxidative conditions. Furthermore, the pyrimidine ring itself can undergo oxidation, potentially leading to ring-opened products or the formation of pyrimidine N-oxides. The presence of electron-donating methyl and methoxy groups would generally be expected to lower the oxidation potential of the pyrimidine ring compared to the unsubstituted parent heterocycle.

Reductive Transformations of the Pyrimidine Ring or Substituents

The pyrimidine ring is generally resistant to reduction under mild conditions. However, catalytic hydrogenation under more forcing conditions can lead to the saturation of the heterocyclic ring, yielding dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. The substituents would influence the regioselectivity of such reductions. For this compound, specific studies on its reductive transformations are scarce. In related systems, reductive cleavage of a methoxy group is a possibility, although it typically requires specific reagents.

Derivatization Reactions Involving the Primary Amine Functionality

The primary amino group at the C5 position is a key site for a variety of functional group transformations, allowing for the synthesis of a diverse range of derivatives with potentially altered biological or chemical properties. Common derivatization reactions include acylation, alkylation, and the formation of Schiff bases.

Table 1: Potential Derivatization Reactions of the Primary Amine in this compound

| Reaction Type | Reagent Example | Product Type | General Conditions |

| Acylation | Acetyl chloride, Acetic anhydride | Amide | Base catalyst (e.g., pyridine, triethylamine) |

| Sulfonylation | Toluenesulfonyl chloride | Sulfonamide | Base catalyst (e.g., pyridine) |

| Alkylation | Alkyl halide (e.g., methyl iodide) | Secondary or Tertiary Amine | Base to neutralize HX by-product |

| Schiff Base Formation | Aldehyde or Ketone (e.g., benzaldehyde) | Imine (Schiff base) | Acid or base catalysis, often with removal of water |

| Urea (B33335)/Thiourea (B124793) Formation | Isocyanate, Isothiocyanate | Urea, Thiourea | Typically neat or in an inert solvent |

Formation of Amides, Ureas, and Thioureas from the Amino Group

The primary amino group of this compound serves as a versatile nucleophile for the synthesis of a variety of derivatives, including amides, ureas, and thioureas.

Amide Formation: The amino group can undergo acylation when treated with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. evitachem.com This reaction typically proceeds via a nucleophilic acyl substitution mechanism. For instance, the reaction with a generic acyl chloride (R-COCl) would yield an N-(4-methoxy-2,6-dimethylpyrimidin-5-yl)amide. These amide derivatives are significant in medicinal chemistry and material science. nih.gov

Urea Synthesis: Ureas are readily synthesized from the amino group of this compound. A common method involves reaction with an isocyanate (R-N=C=O). The nitrogen of the amino group attacks the electrophilic carbon of the isocyanate, leading to the formation of a substituted urea. Alternatively, reactions with reagents like phosgene (B1210022) or its equivalents, followed by the addition of another amine, can produce unsymmetrical ureas. organic-chemistry.org Modern, greener approaches involve the direct reaction of amines with carbon dioxide or using catechol carbonate as a carbonylating agent, which proceeds through a carbamate (B1207046) intermediate. unibo.itresearchgate.net

Thiourea Synthesis: The synthesis of thioureas involves the reaction of the primary amine with an isothiocyanate (R-N=C=S). rdd.edu.iq This reaction is analogous to urea formation. Other methods include the use of carbon disulfide in the presence of a suitable coupling agent or oxidant. organic-chemistry.orgresearchgate.net Continuous-flow synthesis methods using an aqueous polysulfide solution have also been developed for the efficient and safe production of thioureas from amines. nih.gov These derivatives are important for their biological activities and as intermediates in the synthesis of other heterocyclic systems. rdd.edu.iqresearchgate.net

Table 1: Synthesis of Amides, Ureas, and Thioureas

| Product Type | General Reaction | Reagents |

| Amide | Acylation | Acyl Halides (e.g., Acetyl Chloride), Carboxylic Anhydrides |

| Urea | Nucleophilic Addition | Isocyanates, Phosgene Equivalents, CO₂, Catechol Carbonate |

| Thiourea | Nucleophilic Addition | Isothiocyanates, Carbon Disulfide |

Condensation Reactions Leading to Imines and Hydrazones

The amino group of this compound can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases) and with hydrazine (B178648) derivatives to form hydrazones.

Imine Formation: The reaction with aldehydes or ketones under acidic or basic conditions yields imines. masterorganicchemistry.com This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration of the carbinolamine, often facilitated by acid catalysis and removal of water, affords the C=N double bond characteristic of an imine. masterorganicchemistry.comnih.gov The reaction rate is typically optimal at a mildly acidic pH of around 5. libretexts.org Various catalysts, including pyrrolidine (B122466) and tris(2,2,2-trifluoroethyl)borate, can be employed to promote the reaction under mild conditions. organic-chemistry.org

Hydrazone Formation: Hydrazones are formed through the condensation of this compound with hydrazine or its derivatives. For this specific compound, a more relevant reaction is the condensation of a related pyrimidine hydrazine, such as 2-hydrazino-4,6-dimethylpyrimidine, with various aldehydes and ketones to form pyrimidinyl-hydrazones. tandfonline.comnih.gov The mechanism is analogous to imine formation. libretexts.org These reactions are often catalyzed by acids like acetic acid or citric acid to enhance efficiency. nih.gov Hydrazones are stable compounds and serve as important intermediates for synthesizing various heterocyclic compounds, particularly pyrazoles. tandfonline.comnih.gov

Table 2: Condensation Reactions

| Product Type | Reactant | General Mechanism | Catalyst (Examples) |

| Imine (Schiff Base) | Aldehyde or Ketone | Nucleophilic addition followed by dehydration | Acetic Acid, Pyrrolidine, Borate catalysts organic-chemistry.org |

| Hydrazone | Hydrazine derivative | Nucleophilic addition followed by dehydration | Acetic Acid, Citric Acid nih.gov |

Heterocyclic Ring Closures Involving the Amino Functionality

The amino group, often in concert with an adjacent substituent on the pyrimidine ring, can act as a key component in the construction of fused heterocyclic systems.

A primary application involves the synthesis of fused pyrimidines, such as pyrimido[4,5-d]pyrimidines. For example, the reaction of a 5-aminopyrimidine (B1217817) derivative with reagents like formamide (B127407) can lead to the formation of a second pyrimidine ring fused to the first. rsc.org The reaction proceeds through the formation of a Schiff base intermediate which then undergoes cyclization. rsc.org Similarly, thiourea derivatives formed from the amino group can undergo ring closure reactions. For instance, reaction with diethyl malonate in the presence of a base can lead to the formation of thioxo-pyrimidine derivatives. rdd.edu.iq

Another significant ring closure reaction involves the formation of pyrazole (B372694) rings. While not a direct cyclization of this compound itself, related pyrimidine hydrazines are crucial precursors. For example, 2-hydrazino-4,6-dimethylpyrimidine condenses with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls to yield pyrimidinyl-pyrazoles. tandfonline.com A key intermediate, 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione, can be reacted with various hydrazines to afford a range of 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols. tandfonline.com

Rearrangement Processes Involving Pyrimidine Intermediates

Pyrimidine derivatives, including those derived from this compound, can undergo various rearrangement reactions, which are instrumental in creating diverse chemical structures. evitachem.com

A notable example is the Dimroth rearrangement, which is common in heterocyclic chemistry. This rearrangement involves the transposition of an exocyclic nitrogen atom and a ring nitrogen atom. In the context of fused pyrimidines like pyrimido[4,5-d]pyrimidines, the Dimroth rearrangement can occur following a nucleophilic attack on the pyrimidine ring, leading to a ring-opened intermediate that subsequently re-closes to form an isomeric product. rsc.org

Another relevant transformation is the rearrangement of pyrimidine-hydrazine adducts. For instance, the condensation product of 2-hydrazino-4,6-dimethylpyrimidine and dehydroacetic acid undergoes an acid-catalyzed rearrangement in refluxing acetic acid to yield a key pyrazolyl-butanedione intermediate, which is then used for further heterocyclic synthesis. tandfonline.com

Radical-Mediated Pyrimidine Chemistry and its Potential Utility

While ionic reactions of pyrimidines are well-documented, radical-mediated processes offer alternative pathways for functionalization. There is limited specific research on radical reactions involving this compound. However, the general principles of radical chemistry can be applied to predict its potential utility.

Thiourea derivatives, which can be synthesized from the title compound, are known to act as radical scavengers. They can efficiently react with species like hydroxyl radicals through an addition mechanism. rdd.edu.iq This suggests that N-(4-methoxy-2,6-dimethylpyrimidin-5-yl)thioureas could possess antioxidant properties.

Hypothetically, the pyrimidine ring could be subjected to radical substitution reactions, such as the Minisci reaction, for C-H functionalization, although the electronic effects of the methoxy and amino groups would direct the regioselectivity. The amino group itself could also be a site for radical reactions, potentially leading to N-centered radicals under specific oxidative conditions, which could then be trapped to form new N-C or N-heteroatom bonds. The development of photoredox catalysis has significantly expanded the scope of radical reactions, and these modern methods could potentially be applied to functionalize this compound in novel ways, creating complex molecules that are difficult to access through traditional ionic pathways.

Advanced Derivatization Strategies and Synthetic Utility of 4 Methoxy 2,6 Dimethylpyrimidin 5 Amine

Building Block Applications in Complex Organic Molecule Synthesis

The utility of 4-methoxy-2,6-dimethylpyrimidin-5-amine as a foundational starting material is evident in its application in the synthesis of elaborate organic molecules. Its inherent chemical functionalities are strategically exploited by chemists to build larger, more complex structures through sequential reactions.

Nitrogen-containing heterocycles are a cornerstone of many biologically active compounds, and the pyrimidine (B1678525) nucleus is a key component in numerous natural and synthetic molecules. nih.gov this compound is an exemplary precursor for synthesizing a variety of these heterocycles. The amino group at the C5 position is a key nucleophilic center, enabling reactions with various electrophiles to initiate cyclization processes.

The general synthetic utility of aminopyrimidines allows them to be converted into a wide range of fused heterocyclic systems. For example, aminopyrimidines can react with reagents like formaldehyde (B43269) and primary amines to construct fused pyrimido[4,5-d]pyrimidine (B13093195) systems. researchgate.net The presence of the methoxy (B1213986) group in this compound provides an additional handle for modification. Methoxy groups on pyrimidine rings can be susceptible to nucleophilic aromatic substitution, allowing for their replacement with other functional groups, thereby expanding the diversity of the resulting heterocyclic products. kuleuven.be This dual functionality—the reactive amine and the modifiable methoxy group—makes it a powerful tool for generating molecular diversity.

| Precursor Type | Reaction Type | Resulting Heterocycle |

| Aminopyrimidine | Condensation/Cyclization | Fused Pyrimidines |

| Aminopyrimidine | Nucleophilic Substitution | Substituted Pyrimidines |

| Aminopyrimidine | Reaction with bifunctional reagents | Polycyclic systems |

In multi-step synthetic sequences, this compound functions as a critical intermediate that can be elaborated into more advanced structures. The strategic placement of its functional groups allows for sequential and controlled reactions. For instance, the amine can first be acylated or made to react with a coupling partner, followed by a secondary reaction at another site on the molecule, such as the substitution of the methoxy group.

The development of complex molecules often relies on the use of such versatile building blocks. evitachem.com For example, intermediates derived from similar aminopyrimidines are used in palladium-catalyzed amination reactions to couple with aromatic amines, forming more complex structures that can serve as scaffolds for pharmacologically active agents. nih.gov The N-methoxy group, in other contexts, has been shown to act as a reactivity control element, enabling reactions that are otherwise difficult with standard amides, a principle that highlights the synthetic potential of modifying amine derivatives. researchgate.net This step-wise elaboration is fundamental to building complex target molecules where specific functionalities need to be installed in a precise order.

Design and Synthesis of Pyrimidine-Based Conjugates and Hybrid Systems

The pyrimidine core derived from this compound is an excellent platform for creating conjugated and hybrid molecular systems. These systems involve linking the pyrimidine scaffold to other chemical moieties, including other heterocyclic rings or functional groups, to generate molecules with novel properties.

One of the most significant applications of 5-aminopyrimidine (B1217817) derivatives is in the synthesis of fused pyrimido[4,5-d]pyrimidines. researchgate.net This fused bicyclic system is of great interest due to its diverse biological activities. researchgate.netnih.gov The synthesis typically involves the reaction of a 5-aminopyrimidine with a reagent that provides the necessary atoms to form the second pyrimidine ring.

A common strategy involves the condensation of a 6-aminouracil (B15529) derivative (a related aminopyrimidine) with aldehydes and amines to construct the pyrimido[4,5-d]pyrimidine core. researchgate.net Another approach uses a hydrazine-induced cyclization to form the fused ring. nih.gov More modern, environmentally friendly methods may employ microwave-assisted synthesis to accelerate the formation of these fused systems from components like 2-thiobarbituric acid, guanidine (B92328), and various aldehydes. atmiyauni.ac.in These synthetic routes underscore the importance of the aminopyrimidine starting material as the foundational element for building these complex, fused heterocyclic architectures.

Table 1: Synthetic Methods for Pyrimido[4,5-d]pyrimidine Derivatives

| Starting Materials | Key Reagents/Conditions | Reference |

|---|---|---|

| 6-Aminouracil derivatives | Formaldehyde, primary amines | researchgate.net |

| 1,3-Disubstituted 6-aminouracils | Hydrazine-induced cyclization | nih.gov |

| 4-Amino-2,6-arylpyrimidine-5-carbonitrile | Triethylorthoester, followed by an amine | mdpi.com |

The pyrimidine core from this compound can be integrated into larger, multi-functional molecules. This involves creating hybrid structures by linking the pyrimidine to other distinct chemical entities. For example, a synthetic strategy could involve coupling the aminopyrimidine with another heterocyclic system, such as an indole (B1671886) or quinoxaline, through a suitable linker. nih.govmdpi.com Such multi-ring systems are explored for their potential to interact with multiple biological targets or to possess unique photophysical properties. The synthesis of these molecules often involves sequential coupling reactions, where the amine or another functionalized position on the pyrimidine ring serves as an anchor point for attaching other molecular fragments.

Bioisosteric Replacements and Their Influence on Pyrimidine Scaffold Design

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound to improve its pharmacokinetic or toxicological profile while maintaining or enhancing its biological activity. spirochem.comnih.gov This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. researchgate.netnih.gov

In the context of the this compound scaffold, bioisosteric replacement can be envisioned in several ways. For example, the methoxy group at the C4 position could be replaced with other small, electronically similar groups.

Possible bioisosteric replacements for the methoxy group could include:

Halogens (e.g., Cl, F): To alter electronic properties and metabolic stability.

Small alkyl groups (e.g., methyl): To modify lipophilicity.

A hydroxyl group: To introduce a hydrogen bond donor.

Furthermore, the entire 2,6-dimethyl-5-aminopyrimidine core can itself be considered a bioisostere for other aromatic or heteroaromatic ring systems in a process known as scaffold hopping. researchgate.netnih.gov This strategy is used to discover new chemical classes with similar biological activities but potentially novel intellectual property and improved drug-like properties. nih.gov For instance, the pyrimidine ring might replace a substituted benzene (B151609) ring in a known active molecule to alter properties like solubility, metabolism, or target engagement. The design and synthesis of such analogs are crucial for optimizing lead compounds in drug discovery programs. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Formaldehyde |

| 6-Aminouracil |

| Hydrazine (B178648) |

| 2-Thiobarbituric acid |

| Guanidine |

| Triethylorthoester |

| 4-Amino-2,6-arylpyrimidine-5-carbonitrile |

| Indole |

| Quinoxaline |

Strategic Substitutions to Modulate Electronic and Steric Properties

The pyrimidine ring is inherently electron-deficient, a characteristic that is modulated by the substituents it bears. In this compound, the methoxy and amino groups are strong electron-donating groups through resonance, while the methyl groups are weakly electron-donating through an inductive effect. scialert.netekb.eg This electronic enrichment, particularly from the amino and methoxy groups, can influence the nucleophilicity of the ring and the exocyclic amino group.

Strategic derivatization can be undertaken at several positions to alter the electronic and steric landscape of the molecule:

N-Functionalization of the 5-amino group: The primary amino group is a key site for derivatization. Acylation, alkylation, arylation, or sulfonylation of this group can introduce a wide variety of functionalities. For instance, acylation with acid chlorides or anhydrides would introduce amide linkages, which can participate in hydrogen bonding and alter solubility. The electronic nature of the acyl group (electron-donating or electron-withdrawing) will, in turn, modulate the electron density of the pyrimidine ring.

Substitution at the C4-methoxy group: The methoxy group can potentially be substituted with other nucleophiles, although this is generally less facile than substitutions on halo-pyrimidines. ugr.eschemrxiv.org Conversion of the methoxy group to a better leaving group, such as a tosyloxy group, could facilitate nucleophilic aromatic substitution (S_NAr) with a range of nucleophiles including amines, thiols, and alkoxides. This would allow for the introduction of diverse substituents at the C4 position, significantly altering the steric and electronic properties.

Electrophilic Substitution on the Pyrimidine Ring: While electrophilic substitution on pyrimidines is generally challenging due to the electron-deficient nature of the ring, the presence of multiple electron-donating groups in this compound could activate the ring towards certain electrophilic attacks. researchgate.netbhu.ac.in However, the positions for such substitutions are not readily predictable without computational studies, and competing reactions at the amino group are likely.

The following table summarizes potential derivatization strategies and their impact on the electronic and steric properties of the parent molecule.

| Derivatization Site | Reagent/Reaction Type | Introduced Substituent | Impact on Electronic Properties | Impact on Steric Properties |

| 5-Amino Group | Acyl Halide/Anhydride | Amide | Electron-withdrawing (if R is alkyl/aryl) | Increased bulk |

| 5-Amino Group | Alkyl Halide | Secondary/Tertiary Amine | Electron-donating | Increased bulk |

| 5-Amino Group | Aryl Halide (e.g., Buchwald-Hartwig) | Arylamine | Modulated by aryl substituents | Significantly increased bulk |

| C4-Methoxy Group | Nucleophilic Substitution (after activation) | Amines, Alkoxides, Thiolates | Varies with nucleophile | Varies with nucleophile |

| C2/C6-Methyl Groups | Radical Halogenation then Nucleophilic Substitution | Various side chains | Minimal direct electronic effect on the ring | Significantly increased bulk |

Impact on Reactivity and Synthetic Accessibility

The derivatization of this compound not only modifies its intrinsic properties but also influences its reactivity in subsequent synthetic steps, thereby expanding its utility.

The introduction of an acyl group at the 5-amino position, for example, can serve as a protecting group, allowing for selective reactions at other sites. The electron-withdrawing nature of the acyl group would decrease the nucleophilicity of the pyrimidine ring, potentially altering the regioselectivity of further substitutions. scialert.net

The table below outlines the anticipated impact of derivatization on the reactivity and synthetic accessibility of the resulting compounds.

| Derivative Type | Impact on Ring Reactivity | Synthetic Accessibility | Potential Subsequent Reactions |

| N-Acyl Derivative | Decreased nucleophilicity | High | Selective reactions at other positions |

| N-Alkyl/Aryl Derivative | Increased/Modulated nucleophilicity | Moderate to High | Further functionalization of the introduced group |

| C4-Substituted Derivative | Significantly altered electronic profile | Moderate (requires activation) | Cross-coupling reactions if a handle is introduced |

| C2/C6-Functionalized Derivative | Steric hindrance affecting other positions | Low to Moderate | Further elaboration of the side chain |

Broader Academic and Research Significance of 4 Methoxy 2,6 Dimethylpyrimidin 5 Amine

Contribution to Fundamental Principles of Heterocyclic Chemistry

4-Methoxy-2,6-dimethylpyrimidin-5-amine is a member of the pyrimidine (B1678525) family, a class of nitrogen-containing heterocyclic compounds that are of fundamental importance in chemistry and biology. mdpi.comgsconlinepress.com The pyrimidine ring system, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a core component of essential biomolecules like nucleic acids (cytosine, thymine, and uracil) and certain vitamins. gsconlinepress.comnih.gov The study of substituted pyrimidines such as this compound provides significant insights into the principles of heterocyclic chemistry.

The chemical character of the pyrimidine ring is defined by its aromaticity and the electrophilic nature of the carbon atoms, a consequence of the presence of the two electronegative nitrogen atoms. nih.gov The substituents on the ring—a methoxy (B1213986) group (-OCH₃), two methyl groups (-CH₃), and an amine group (-NH₂)—profoundly influence its electronic properties and reactivity. The amine and methoxy groups are strong electron-donating groups, which increase the electron density of the pyrimidine ring, making it more susceptible to electrophilic substitution than the unsubstituted pyrimidine. Conversely, the methyl groups are weak electron-donating groups. The interplay of these substituents on the pyrimidine core allows researchers to fine-tune the molecule's properties, such as basicity and reactivity, providing a model system for studying structure-property relationships in heterocyclic chemistry. ijpsjournal.com

The presence of multiple nitrogen atoms and functional groups makes these compounds versatile ligands in coordination chemistry and building blocks for more complex molecular architectures. The study of their synthesis and reactivity helps to expand the toolbox of reactions available for modifying heterocyclic systems. acs.org

Table 1: Physicochemical Properties of a Representative Aminopyrimidine (Note: Data for the specific title compound is not publicly available; properties of the closely related 2-Amino-4,6-dimethylpyrimidine are provided for illustration.)

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃ | alzchem.com |

| Molecular Weight | 123.16 g/mol | mdpi.com |

| Melting Point | 151-153 °C | mdpi.com |

| IUPAC Name | 4,6-dimethylpyrimidin-2-amine | alzchem.com |

| CAS Number | 767-15-7 | alzchem.com |

Role in Methodological Advancements in Organic Synthesis

The synthesis of polysubstituted pyrimidines like this compound is a field of active research that drives methodological advancements in organic synthesis. The construction of the pyrimidine core and the introduction of specific functional groups at defined positions require sophisticated synthetic strategies.

Common methods for synthesizing the pyrimidine ring involve condensation reactions. A classical approach is the reaction of a 1,3-dicarbonyl compound (or its equivalent) with a compound containing an N-C-N fragment, such as thiourea (B124793) or guanidine (B92328). nih.gov For instance, the synthesis of the related 4,6-dimethylpyrimidine-2-thiol (B7761162) involves the reaction of acetylacetone (B45752) with thiourea. nih.gov

The introduction and modification of substituents on the pyrimidine ring are crucial for creating diverse chemical entities. These transformations often lead to the development of new synthetic methods. For example, chloro-substituted pyrimidines are common intermediates that allow for the introduction of various nucleophiles, such as amines and alkoxides, through nucleophilic aromatic substitution (SNAr) reactions. orgsyn.org The synthesis of 2-aminopyrimidine (B69317) derivatives has been achieved by reacting 2-amino-4,6-dichloropyrimidine (B145751) with various amines under solvent-free conditions. nih.gov Similarly, methoxy groups can be introduced by reacting a chloropyrimidine with sodium methoxide (B1231860). nih.gov The development of efficient, regioselective, and high-yielding reactions for this class of compounds is a significant contribution to the field of organic synthesis.

Table 2: Selected Synthetic Reactions for Pyrimidine Derivatives

| Reaction Type | Description | Relevance | Source |

| Condensation Reaction | Formation of the pyrimidine ring from acyclic precursors like β-dicarbonyls and guanidines. | Core scaffold synthesis. | nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., chloro) on the pyrimidine ring by a nucleophile (e.g., amine, alkoxide). | Introduction of functional groups. | nih.govorgsyn.org |

| Cross-Coupling Reactions | Palladium-catalyzed reactions (e.g., Suzuki, Heck) to form C-C bonds, attaching aryl or other groups to the pyrimidine ring. | Creation of complex derivatives. | orgsyn.org |

| Direct Amination | Introduction of an amine group onto the pyrimidine ring. | A key step for aminopyrimidine synthesis. |

Potential as a Platform for the Discovery of Novel Chemical Entities for Chemical Biology Research

The this compound scaffold represents a valuable platform for the discovery of novel chemical entities with potential applications in chemical biology and drug discovery. The pyrimidine core is a "privileged scaffold," meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.gov Many approved drugs for a wide range of diseases, including cancer and infectious diseases, contain a pyrimidine ring. gsconlinepress.comnih.govnih.gov

The structural similarity of this compound to known bioactive molecules highlights its potential. For example, a recent study detailed the design and synthesis of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target for treating hepatocellular carcinoma. gsconlinepress.com These compounds showed potent anti-proliferative activity and in vivo anti-tumor efficacy. gsconlinepress.com The core structure of these inhibitors is highly analogous to this compound, suggesting that the latter could also serve as a starting point for developing new enzyme inhibitors or molecular probes.

The functional groups on this compound—the primary amine at the 5-position, the methoxy group at the 4-position, and the methyl groups at the 2- and 6-positions—provide multiple points for chemical modification. This allows for the creation of extensive libraries of related compounds through techniques like combinatorial synthesis. acs.org These libraries can then be screened against various biological targets to identify new lead compounds for therapeutic development or tool compounds to investigate biological processes. The versatility of the aminopyrimidine scaffold makes it an attractive starting point for exploring new areas of chemical space in the search for bioactive molecules. ijpsjournal.com

Applications in Materials Science Research

While the primary research focus for many aminopyrimidine derivatives has been in medicinal chemistry, their unique electronic and hydrogen-bonding properties also make them interesting candidates for materials science research. Although direct applications of this compound in this field are not extensively documented, the properties of closely related analogs suggest significant potential.

A structurally similar compound, 2-Amino-4,6-dimethoxypyrimidine, has been identified as having applications in materials science. Its properties, which stem from electron-donating methoxy groups and a hydrogen-bonding amino group, make it suitable for use in nonlinear optical (NLO) devices. NLO materials are capable of changing the phase, frequency, or amplitude of light, and are critical for technologies like telecommunications and optical computing.

Furthermore, 2-Amino-4,6-dimethoxypyrimidine has been used as a dopant in polymer electrolytes for dye-sensitized solar cells (DSSCs). Its inclusion was found to improve the ionic conductivity of the electrolyte, a key factor in the efficiency of solar cells. Given the structural and functional group similarities, it is plausible that this compound could be investigated for similar applications in optoelectronics and energy storage, representing an underexplored but potentially fruitful area of research.

Future Research Trajectories and Unexplored Frontiers for 4 Methoxy 2,6 Dimethylpyrimidin 5 Amine

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Environmental Sustainability

The synthesis of substituted pyrimidines is well-established, often relying on the condensation of a 1,3-dicarbonyl compound with a guanidine (B92328) or urea (B33335) derivative. For 4-Methoxy-2,6-dimethylpyrimidin-5-amine, a plausible, yet unoptimized, route would involve the reaction of an appropriately substituted β-dicarbonyl precursor with a suitable amidine. However, future research should aim to develop more sophisticated and sustainable synthetic strategies.

Key areas for investigation include:

Catalytic C-H Amination: A forward-thinking approach would be the direct C-H amination of a 4-methoxy-2,6-dimethylpyrimidine (B82843) precursor. This would significantly improve atom economy by avoiding the need for pre-functionalized starting materials. Research could focus on screening various transition metal catalysts (e.g., palladium, rhodium, or copper) and optimizing reaction conditions to achieve high regioselectivity at the C5 position.

Flow Chemistry for Synthesis: Utilizing microreactor technology could offer enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purity. A continuous flow process for the synthesis of this compound could also improve safety and scalability.

Greener Reaction Media: Exploration of alternative solvents to traditional volatile organic compounds is crucial. This could involve the use of ionic liquids, deep eutectic solvents, or even solvent-free conditions, thereby reducing the environmental impact of the synthesis. mdpi.com

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Classical Condensation | Well-understood mechanism, readily available starting materials. | Often requires harsh conditions, may produce significant waste. |

| Catalytic C-H Amination | High atom economy, reduces synthetic steps. | Catalyst cost and sensitivity, achieving regioselectivity. |

| Flow Chemistry | Enhanced control, improved safety and scalability, higher yields. | Initial setup cost, potential for clogging. |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields. | Scalability can be an issue. rsc.org |

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The electronic properties of this compound, with its electron-donating methoxy (B1213986) and amino groups and electron-deficient pyrimidine (B1678525) ring, suggest a rich and varied reactivity profile waiting to be explored.

Future research could focus on:

Metal-Catalyzed Cross-Coupling Reactions: The amino group at the C5 position could be a handle for various transformations. For instance, it could be converted to a halide or triflate, enabling Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions to introduce a wide array of substituents and build molecular complexity.

Directed Ortho-Metalation (DoM): The methoxy and amino groups could potentially direct lithiation or other metalation reactions to adjacent positions on the pyrimidine ring, opening avenues for further functionalization.

Photoredox Catalysis: The application of photoredox catalysis could unveil novel transformations that are not accessible through traditional thermal methods. For example, the generation of radical intermediates from the amine functionality could lead to unique C-C or C-heteroatom bond formations.

Application in Emerging Areas of Chemical Science, such as Supramolecular Chemistry or Catalysis

The inherent structural features of this compound make it an intriguing candidate for applications in supramolecular chemistry and catalysis.

Supramolecular Assemblies: The pyrimidine core, with its nitrogen atoms, and the amino and methoxy substituents, provides multiple sites for hydrogen bonding and metal coordination. Research could investigate the self-assembly of this molecule into higher-order structures such as coordination polymers or metal-organic frameworks (MOFs). The formation of co-crystals with other molecules through hydrogen bonding could also be explored, potentially leading to materials with novel properties. nih.gov

Ligand Design for Catalysis: The bidentate chelation potential of the pyrimidine nitrogen and the exocyclic amino group could be harnessed to design novel ligands for transition metal catalysis. The electronic and steric properties of the ligand could be fine-tuned by modifying the substituents on the pyrimidine ring. Such catalysts could find applications in a variety of organic transformations.

Organocatalysis: The basic nitrogen atoms in the pyrimidine ring and the amino group could enable this compound to act as an organocatalyst, for instance, in promoting Michael additions or aldol-type reactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methoxy-2,6-dimethylpyrimidin-5-amine, and how can experimental yields be optimized?

- Methodology : The compound can be synthesized via cyclization and functionalization of pyrimidine precursors. For example, 4,6-dichloro-5-methoxypyrimidine derivatives are synthesized using aminolysis and chlorination of malonate esters, achieving a 42% overall yield under mild conditions . Optimization strategies include:

- Temperature control : Maintaining reaction temperatures between 70–90°C to avoid decomposition.

- Catalyst selection : Using Na₂SO₃ or ZnCl₂ to enhance reaction efficiency .

- Purification : Slow evaporation of acetonitrile solutions to obtain high-purity crystals .

- Data Table :

| Method | Yield | Key Conditions | Reference |

|---|---|---|---|

| Aminolysis/Chlorination | 42% | 70°C, Na₂SO₃ catalyst | |

| Azide-Alkyne Cyclization | 68% | NaN₃, 70°C, DCM extraction |

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodology :

- X-ray crystallography : Resolves Cl···N interactions (3.09–3.10 Å) critical for crystal packing .

- Spectroscopy :

- ¹H/¹³C NMR : Identifies methoxy (-OCH₃) and methyl (-CH₃) substituents (e.g., δ 3.78 ppm for methoxy ).

- MS (ESI) : Confirms molecular ion peaks (e.g., [M+1]⁺ at m/z 520) .

- Recommendation : Combine crystallography with IR and NMR to validate planar molecular geometry and substituent positions.

Advanced Research Questions

Q. How do steric and electronic effects of methoxy/methyl groups influence the reactivity of this compound in nucleophilic substitution reactions?

- Analysis :

- Steric hindrance : The 2,6-dimethyl groups reduce accessibility to the C4 position, favoring regioselective reactions at C4.

- Electronic effects : Methoxy groups enhance electron density at adjacent positions, facilitating electrophilic aromatic substitution.

Q. How can contradictory data on the stability of this compound under acidic/basic conditions be resolved?

- Contradictory Evidence :

- Stability in AcOH : Some studies report decomposition above pH 4 , while others use acetic acid for functionalization without degradation .

- Resolution Strategy :

- Controlled pH studies : Monitor stability via HPLC at pH 2–10.

- Temperature dependence : Test thermal degradation kinetics using TGA/DSC .

Q. What role do non-covalent interactions (e.g., Cl···N) play in the solid-state properties of this compound?

- Structural Insights :

- Crystal packing : Short Cl···N contacts (3.09–3.10 Å) form 3D frameworks, increasing thermal stability (m.p. >300°C) .

- Implications : These interactions may affect solubility and bioavailability.

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in multi-step syntheses of this compound derivatives?

- Solutions :

- Protecting groups : Temporarily shield reactive sites (e.g., tert-butyldimethylsilyl for hydroxyl groups) .

- Flow chemistry : Improve mixing and heat transfer in cyclization steps .

Q. How can computational modeling guide the design of novel derivatives with enhanced biological activity?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.